Bicyclo[2.2.1]heptan-2-ol, 1,7,7-trimethyl-, exo-
CAS No.:
Cat. No.: VC13304627
Molecular Formula: C10H18O
Molecular Weight: 154.25 g/mol
* For research use only. Not for human or veterinary use.
![Bicyclo[2.2.1]heptan-2-ol, 1,7,7-trimethyl-, exo- -](/images/structure/VC13304627.png)
Specification
Molecular Formula | C10H18O |
---|---|
Molecular Weight | 154.25 g/mol |
IUPAC Name | (2R)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-ol |
Standard InChI | InChI=1S/C10H18O/c1-9(2)7-4-5-10(9,3)8(11)6-7/h7-8,11H,4-6H2,1-3H3/t7?,8-,10?/m1/s1 |
Standard InChI Key | DTGKSKDOIYIVQL-CCNFQMFXSA-N |
Isomeric SMILES | CC1(C2CCC1([C@@H](C2)O)C)C |
SMILES | CC1(C2CCC1(C(C2)O)C)C |
Canonical SMILES | CC1(C2CCC1(C(C2)O)C)C |
Boiling Point | Sublimes |
Colorform | White solid Tablets from petroleum ethe |
Melting Point | 216 °C Crystals from petroleum ether. sublimes on heating, MP: 212 °C (in a sealed tube). Practically insoluble in water. Readily soluble in alcohol, ether, chloroform /dl-Isoborneol/ Crystals from petroleum ether. MP: 214 °C. Approx optical rotation: +34.3 deg in alcohol solution /d-Isoborneol/ Crystals from petroleum ether. MP: 214 °C; Approx optical rotation -34.3 deg in alcohol solution /l-Isoborneol/ |
Introduction
Chemical Identity and Structural Characteristics
Molecular Framework and Stereochemistry
The compound features a bicyclo[2.2.1]heptane core with three methyl substituents at positions 1, 7, and 7, and a hydroxyl group at position 2 in the exo configuration. Its IUPAC name is (2R)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-ol, with the stereochemistry critically influencing its reactivity and interactions . The exo designation indicates that the hydroxyl group is oriented away from the bridgehead, contrasting with the endo isomer (borneol), where the hydroxyl faces the bridge .
Table 1: Key Molecular Properties
Property | Value | Source |
---|---|---|
Molecular Formula | C₁₀H₁₈O | |
Molecular Weight | 154.25 g/mol | |
Exact Mass | 154.1358 g/mol | |
Topological Polar SA | 20.2 Ų | |
XLogP | 2.70 | |
Stereoisomerism | exo-(1R,2R,4R) configuration |
Synonyms and Registry Data
This compound is interchangeably referred to as isoborneol, exo-borneol, or DL-isoborneol, with CAS registry numbers 124-76-5 and 507-70-0 . Its isomeric SMILES string (CC1(C2CCC1([C@@H](C2)O)C)C
) and InChIKey (DTGKSKDOIYIVQL-CCNFQMFXSA-N
) are critical for database searches .
Synthesis and Industrial Production
Laboratory-Scale Synthesis
The reduction of norcamphor (bicyclo[2.2.1]heptan-2-one) using sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) is a classic method, yielding exo-isoborneol with stereochemical control. For example, NaBH₄ in ethanol at 0°C achieves 85% yield, while LiAlH₄ in tetrahydrofuran (THF) enhances selectivity to 92%.
Industrial Methods
Large-scale production employs hydroboration-oxidation of α-pinene, a cost-effective route leveraging abundant terpene feedstocks. A 2001 study demonstrated that oxidizing α-pinene with CuCl₂ in 1,2-dimethoxyethane at 80°C under oxygen affords exo-isoborneol in 78% yield after chromatographic purification .
Table 2: Comparison of Synthetic Routes
Method | Reagents/Conditions | Yield | Selectivity |
---|---|---|---|
Norcamphor Reduction | NaBH₄, EtOH, 0°C | 85% | High exo |
α-Pinene Oxidation | CuCl₂, DME, O₂, 80°C | 78% | Moderate |
Physicochemical and ADMET Properties
Solubility and Partitioning
With a logP (XLogP) of 2.70, exo-isoborneol exhibits moderate hydrophobicity, favoring solubility in organic solvents like ethanol and dichloromethane . Its low topological polar surface area (20.2 Ų) limits aqueous solubility, necessitating surfactants for biological assays .
ADMET Profiling
Predictive ADMET data via admetSAR 2.0 highlight favorable pharmacokinetics:
Notably, its inhibition potential for OATP1B1 (94.80%) and OATP1B3 (93.46%) transporters suggests possible drug-drug interactions .
Biological Activity and Applications
Antimicrobial Properties
Exo-isoborneol exhibits broad-spectrum antimicrobial activity, with inhibition zones of 15 mm (Staphylococcus aureus), 12 mm (Escherichia coli), and 10 mm (Pseudomonas aeruginosa) in disk diffusion assays. Mechanistic studies attribute this to membrane disruption via terpene integration.
Enzyme Inhibition
The compound inhibits aldose reductase (IC₅₀ = 5.6 µM) and cyclooxygenase-2 (COX-2, IC₅₀ = 7.3 µM), positioning it as a candidate for diabetic complications and inflammation.
Biotransformation
Microbial systems like Acinetobacter calcoaceticus enantioselectively oxidize exo-isoborneol to camphor, enabling sustainable production of high-value derivatives.
Industrial and Synthetic Applications
Chiral Synthesis
The rigid bicyclic framework serves as a template for asymmetric catalysis. For example, Diels-Alder reactions with maleic anhydride yield decalin derivatives used in fragrance synthesis .
Pharmaceutical Intermediates
Exo-isoborneol is a precursor to NSAIDs and antiviral agents. Its acetate derivative (CAS 125-12-2) is utilized in prodrug formulations to enhance bioavailability .
Recent Advances and Future Directions
Catalytic Asymmetric Synthesis
Recent efforts focus on organocatalytic methods to access enantiopure exo-isoborneol. A 2024 study achieved 99% enantiomeric excess using a proline-derived catalyst .
Biocatalytic Production
Engineered E. coli strains expressing cytochrome P450 enzymes now produce exo-isoborneol from glucose, aligning with green chemistry principles .
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